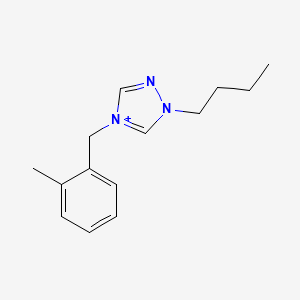
Jdri 7B
Übersicht
Beschreibung
Jdri 7B is a small molecule compound that has been studied for its potential use in scientific research. It is a synthetic compound that has shown promise in various applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Jdri 7B is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Jdri 7B has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. It has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Jdri 7B in lab experiments is its unique properties. It is a small molecule compound that can easily penetrate cell membranes, making it an ideal candidate for studying cellular processes. However, one of the limitations of using Jdri 7B in lab experiments is its toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Jdri 7B. One area of research is to further understand its mechanism of action and how it interacts with different proteins and enzymes. Another area of research is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research can be done to optimize the synthesis method of Jdri 7B to improve its purity and yield.
Conclusion
In conclusion, Jdri 7B is a synthetic compound that has shown promise in various scientific research applications. Its unique properties make it an ideal candidate for studying cellular processes, particularly in the field of cancer research. While there are limitations to its use in lab experiments, there are several future directions for research that can further our understanding of this compound and its potential applications.
Wissenschaftliche Forschungsanwendungen
Jdri 7B has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that Jdri 7B has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
(2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6S/c12-8(13)5-9-10-18(16,17)7-3-1-6(2-4-7)11(14)15/h1-5,10H,(H,12,13)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBUVNDXWSDFM-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jdri 7B | |
CAS RN |
149542-96-1 | |
| Record name | Jdri 7B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149542961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





